molecular formula C28H42Cl2N2O2 B1666963 Bialamicol hydrochloride CAS No. 3624-96-2

Bialamicol hydrochloride

Cat. No.: B1666963
CAS No.: 3624-96-2
M. Wt: 509.5 g/mol
InChI Key: SLKLQAMVBKKGMQ-UHFFFAOYSA-N
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Description

Bialamicol hydrochloride is a chemical compound with the molecular formula C28H42Cl2N2O2. It has been used in various scientific and industrial applications due to its unique properties.

Chemical Reactions Analysis

Bialamicol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

Bialamicol hydrochloride has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it has been used as a reagent in various synthetic reactions. In biology, it has been investigated for its potential antimalarial properties, with studies showing that halogenated analogs of this compound exhibit increased activity against Leishmania and Trypanosoma . In medicine, it has been explored for its potential therapeutic effects, although further research is needed to fully understand its mechanisms and applications.

Mechanism of Action

The mechanism of action of bialamicol hydrochloride involves its interaction with specific molecular targets and pathways. . Further research is needed to elucidate the precise pathways and targets involved in its mechanism of action.

Comparison with Similar Compounds

Bialamicol hydrochloride can be compared with other similar compounds, such as its halogenated analogs. These analogs have been shown to exhibit different pharmacological activities, with some demonstrating increased activity against certain pathogens . The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other compounds in its class.

Similar Compounds

  • Halogenated analogs of this compound
  • Biallylamicol
  • Camoform

These compounds share structural similarities with this compound but may exhibit different chemical and pharmacological properties .

Properties

CAS No.

3624-96-2

Molecular Formula

C28H42Cl2N2O2

Molecular Weight

509.5 g/mol

IUPAC Name

2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxy-5-prop-2-enylphenyl]-6-prop-2-enylphenol;dihydrochloride

InChI

InChI=1S/C28H40N2O2.2ClH/c1-7-13-21-15-23(17-25(27(21)31)19-29(9-3)10-4)24-16-22(14-8-2)28(32)26(18-24)20-30(11-5)12-6;;/h7-8,15-18,31-32H,1-2,9-14,19-20H2,3-6H3;2*1H

InChI Key

SLKLQAMVBKKGMQ-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C.Cl.Cl

Canonical SMILES

CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bialamicol Hydrochloride;  Bialamicol hydrochloride [USAN];  CAM 807;  CAM-807;  Camoform hydrochloride;  CI 301;  CI-301;  NSC 6386;  PAA 701 dihydrochloride;  PAA-701;  PAA-701 dihydrochloride;  SN 6771 dihydrochloride;  UNII-VIQ3X36S8C; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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